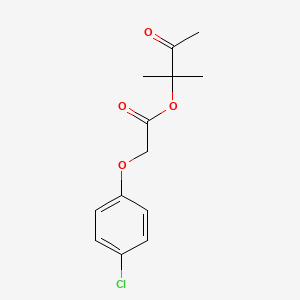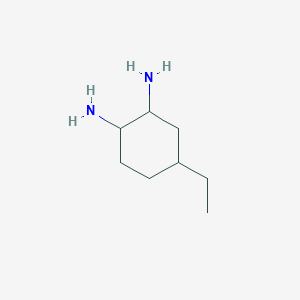
2-Bromo-3-propoxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-propoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a bromine atom, a propoxy group, and a naphthalene-1,4-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-propoxynaphthalene-1,4-dione typically involves the bromination of 3-propoxynaphthalene-1,4-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions. The reaction mechanism involves the formation of a bromonium ion intermediate, which subsequently reacts with the naphthoquinone to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient brominating agents to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-propoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The naphthoquinone core can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted naphthoquinones.
Reduction: Formation of hydroquinone derivatives.
Oxidation: Formation of higher oxidation state naphthoquinones.
Applications De Recherche Scientifique
2-Bromo-3-propoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1,4-naphthoquinone
- 2-Bromo-3-hydroxynaphthalene-1,4-dione
- 2-Bromo-3-methoxynaphthalene-1,4-dione
Uniqueness
2-Bromo-3-propoxynaphthalene-1,4-dione is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The propoxy group can also affect the compound’s ability to interact with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
| 91270-13-2 | |
Formule moléculaire |
C13H11BrO3 |
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
2-bromo-3-propoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11BrO3/c1-2-7-17-13-10(14)11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 |
Clé InChI |
JWFOQJMZJMNMTP-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




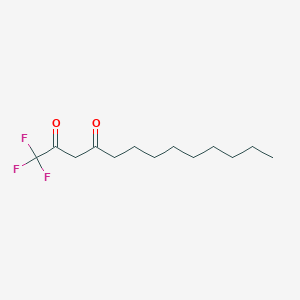
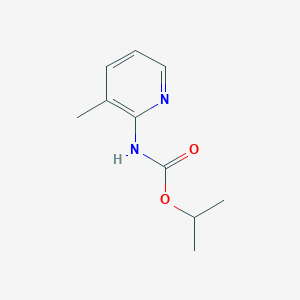

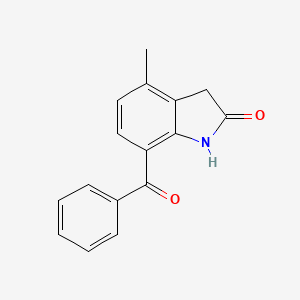
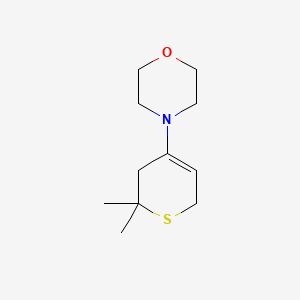

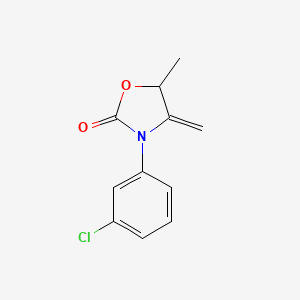
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
